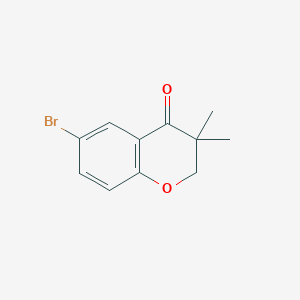

6-Bromo-3,3-dimethylchroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

6-bromo-3,3-dimethyl-2H-chromen-4-one |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-4-3-7(12)5-8(9)10(11)13/h3-5H,6H2,1-2H3 |

InChI Key |

SCPBADMWOXMTBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C(C1=O)C=C(C=C2)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic and Synthetic Profiling of 6-Bromo-3,3-dimethylchroman-4-one: A Critical Intermediate in Neurotherapeutic Drug Design

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical building blocks that dictate the success or failure of an entire synthetic campaign. 6-Bromo-3,3-dimethylchroman-4-one is one such pivotal intermediate. It provides a rigid, lipophilic bicyclic core that is highly valued in the development of Beta-site APP Cleaving Enzyme 1 (BACE1) inhibitors—a primary therapeutic target for Alzheimer's disease[1]. This technical guide deconstructs its physicochemical properties, the causality behind its synthetic methodology, and its strategic application in neurotherapeutics.

Physicochemical & Structural Profiling

Before initiating any synthetic workflow, establishing the baseline physicochemical parameters is mandatory. The table below summarizes the core data for this intermediate.

| Property | Specification |

| Chemical Name | 6-Bromo-3,3-dimethylchroman-4-one |

| CAS Registry Number | 1311265-07-2 |

| Molecular Formula | C11H11BrO2 |

| Molecular Weight | 255.11 g/mol |

| Core Structure | Chroman-4-one (Benzodihydropyran-4-one) |

| Key Substituents | C6-Bromine (Cross-coupling handle), C3-gem-Dimethyl (Conformational lock) |

Structural Mechanics

The gem-dimethyl group at the C3 position is not merely a structural decoration; it exerts a profound Thorpe-Ingold effect . By compressing the internal bond angle at C3, it forces the adjacent reactive centers into closer proximity, which is critical for downstream spirocyclization[1]. Furthermore, the C6 bromine atom serves as an orthogonal handle for late-stage Suzuki-Miyaura cross-coupling, allowing for the rapid diversification of the pharmacophore to probe the BACE1 active site[1].

Synthetic Methodology: Precision Alpha-Alkylation

The synthesis of 6-bromo-3,3-dimethylchroman-4-one from 6-bromochroman-4-one requires precise control over enolate thermodynamics and kinetics[1]. Every protocol must be treated as a self-validating system to prevent the propagation of errors.

Protocol 1: gem-Dimethylation via Enolate Chemistry

Step 1: Enolate Formation

-

Procedure: Dissolve 6-bromochroman-4-one in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78 °C. Add Potassium tert-butoxide (t-BuOK) portion-wise[1].

-

Causality: t-BuOK is utilized because its steric bulk prevents it from acting as a nucleophile at the carbonyl carbon, ensuring it acts exclusively as a strong base. The strict -78 °C environment is critical to suppress highly exothermic side reactions, such as aldol self-condensation or ring-opening, before the electrophile is introduced.

-

Validation Checkpoint: The formation of the enolate is typically accompanied by a distinct color shift (often yellow/orange). A quenched aliquot (in D2O) analyzed via 1H NMR must show the complete disappearance of the alpha-protons.

Step 2: Electrophilic Alkylation

-

Procedure: Introduce Iodomethane (MeI) dropwise to the -78 °C solution. Gradually allow the reaction to warm to room temperature[1].

-

Causality: MeI is an unhindered, highly reactive electrophile ideal for SN2 attack. The reaction is allowed to warm to room temperature to provide the necessary activation energy for the second methylation, which must overcome the steric hindrance introduced by the first methyl group.

-

Validation Checkpoint: Quench with aqueous NH4Cl. Perform TLC (10% EtOAc/Hexanes); the product will exhibit a higher Rf value due to the loss of polar alpha-protons. LC-MS must confirm the mass [M+H]+ = 255/257, reflecting the characteristic 1:1 bromine isotope pattern.

Downstream Functionalization: Sulfinylimine Formation

To build the spirocyclic core of BACE1 inhibitors, the C4 ketone must be converted into a chiral imine.

Protocol 2: Condensation with Ellman's Auxiliary

Step 1: Lewis Acid-Mediated Condensation

-

Procedure: Combine 6-bromo-3,3-dimethylchroman-4-one with 2-methylpropane-2-sulfinamide in 2-methyltetrahydrofuran (2-MeTHF). Add Titanium(IV) ethoxide (Ti(OEt)4) and heat to reflux for 48 hours, ideally utilizing a Dean-Stark trap[1].

-

Causality: The C4 ketone is highly sterically hindered by the adjacent gem-dimethyl group, making standard condensation impossible. Ti(OEt)4 acts synergistically as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the unfavorable equilibrium forward[1]. 2-MeTHF is selected over THF for its higher boiling point, accelerating the reaction kinetics at reflux, and its superior phase-separation properties during aqueous workup.

-

Validation Checkpoint: Monitor via LC-MS for the appearance of the sulfinylimine mass. 1H NMR will reveal a distinct downfield shift of the gem-dimethyl protons due to the anisotropic deshielding effect of the newly formed C=N double bond.

Fig 1: Step-by-step synthetic workflow from starting material to chiral sulfinylimine.

Application in Drug Discovery: BACE1 Inhibition Pathway

In the pathology of Alzheimer's disease, the amyloidogenic pathway is driven by the sequential cleavage of the Amyloid Precursor Protein (APP)[2]. BACE1 (β-secretase) performs the initial, rate-limiting cleavage of APP to generate the C99 fragment, which is subsequently cleaved by γ-secretase to produce neurotoxic Amyloid-β (Aβ) peptides[2].

Inhibiting BACE1 halts this pathogenic cascade at its source[2]. Compounds derived from 6-bromo-3,3-dimethylchroman-4-one are designed to occupy the catalytic cleft of BACE1. The spirocyclic derivatives formed from this intermediate provide the exact 3D vectoring required to engage the aspartyl dyad of the BACE1 active site while maintaining the high blood-brain barrier (BBB) permeability required for central nervous system (CNS) drugs.

Fig 2: Amyloidogenic processing of APP highlighting the therapeutic intervention point at BACE1.

Conclusion

6-Bromo-3,3-dimethylchroman-4-one is a masterclass in rational intermediate design. By embedding conformational constraints (gem-dimethyl) and cross-coupling handles (bromine) into a single, rigid framework, it enables the modular synthesis of advanced neurotherapeutics. Mastery of its enolate chemistry and steric liabilities is essential for any synthetic chemist targeting the BACE1 pathway.

References

-

[1] US 2014/0288091 A1 - Googleapis.com. Vertex Pharmaceuticals. 1

-

Product Details: AP01085 - Aquila Pharmatech LLC. Aquila Pharmatech.

-

[2] US 2014/0288091 A1 - Googleapis.com (BACE1 Pathway Context). Vertex Pharmaceuticals. 2

Sources

6-Bromo-3,3-dimethylchroman-4-one: Molecular Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of conformationally restricted scaffolds is a cornerstone of optimizing target binding affinity and pharmacokinetic profiles. 6-Bromo-3,3-dimethylchroman-4-one is a highly specialized, halogenated bicyclic building block utilized extensively in the synthesis of spirocyclic therapeutics.

The strategic placement of a geminal dimethyl group at the C3 position of the chromanone core leverages the Thorpe-Ingold effect (gem-dimethyl effect). This structural modification restricts the conformational flexibility of the ring, pre-organizing the geometry to favor subsequent spirocyclization reactions. Furthermore, the C6 bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid late-stage diversification. This guide provides an in-depth technical analysis of its molecular properties, validated synthesis protocols, and its critical role in developing

Physicochemical Profiling & Molecular Data

To ensure rigorous quality control during procurement and synthesis, the foundational molecular data of 6-Bromo-3,3-dimethylchroman-4-one is summarized below.

| Property | Value | Analytical Significance |

| IUPAC Name | 6-bromo-3,3-dimethyl-2,3-dihydro-4H-chromen-4-one | Defines the exact regiochemistry of the substitutions. |

| CAS Registry Number | 1311265-07-2 | Primary identifier for sourcing [2]. |

| Molecular Formula | C₁₁H₁₁BrO₂ | Used for exact mass calculation in mass spectrometry. |

| Molecular Weight | 255.11 g/mol | Critical for stoichiometric calculations. |

| Monoisotopic Mass | 253.9942 Da | Target mass for high-resolution mass spectrometry (HRMS). |

| Isotopic Signature | ~1:1 ratio at m/z 254 / 256 | The naturally occurring ⁷⁹Br and ⁸¹Br isotopes provide a distinct diagnostic doublet in MS spectra. |

Mechanistic Synthesis & Experimental Protocols

The synthesis of 6-Bromo-3,3-dimethylchroman-4-one requires precise kinetic control to achieve exhaustive alkylation at the

The Causality of Experimental Choices

As an application scientist, I emphasize that successful gem-dimethylation relies on three critical parameters:

-

In Situ Electrophile Trapping: By adding iodomethane (MeI) to the solution before the base, the transiently formed enolate is immediately trapped by the highly reactive electrophile.

-

Temperature Control (-78 °C): Cryogenic conditions suppress the nucleophilic attack of the enolate onto unreacted ketone molecules (aldol addition).

-

Sterically Hindered Base: Potassium tert-butoxide (KOtBu) is a strong, bulky base. Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring it acts exclusively to deprotonate the C3 position.

Step-by-Step Methodology

Adapted from established patent literature for BACE1 inhibitor intermediates[3].

Reagents:

-

6-Bromochroman-4-one (1.0 equivalent, e.g., 33.0 mmol)

-

Iodomethane (MeI) (5.0 equivalents)

-

Potassium tert-butoxide (KOtBu) (5.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Workflow:

-

Dissolution: Dissolve 6-Bromochroman-4-one in anhydrous THF under an inert atmosphere (N₂ or Argon) to prevent moisture-induced quenching of the base.

-

Electrophile Addition: Add Iodomethane to the stirring solution.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

-

Deprotonation/Alkylation: Add KOtBu portion-wise over 30 minutes. Mechanistic Note: The first equivalent of base forms the mono-methylated intermediate; the subsequent equivalents drive the second deprotonation/alkylation cycle.

-

Maturation: Allow the reaction to slowly warm to room temperature over 12 hours to ensure the completion of the sterically hindered second methylation.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Analytical Checkpoints

To ensure a self-validating system, the protocol must be verified at completion before downstream use:

-

LC-MS Validation: The reaction is complete when the starting material peak (m/z ~227) disappears, replaced by a product peak exhibiting the classic bromine doublet at m/z 255.1 / 257.1 [M+H]⁺.

-

¹H NMR Validation: The successful gem-dimethylation is confirmed by the disappearance of the C3 methylene protons and the emergence of a sharp, integrating 6-proton singlet at ~1.20 - 1.40 ppm (the gem-dimethyl group). Furthermore, the C2 methylene protons will collapse from a multiplet into a sharp singlet, as they no longer have adjacent protons to couple with.

Fig 1: Stepwise gem-dimethylation workflow of 6-bromochroman-4-one under kinetic control.

Applications in Medicinal Chemistry: BACE1 Inhibition

The primary utility of 6-Bromo-3,3-dimethylchroman-4-one lies in its role as an advanced precursor for Mono-Fluoro Beta-Secretase (BACE1) Inhibitors . BACE1 is the rate-limiting enzyme in the cleavage of Amyloid Precursor Protein (APP), a process that generates the neurotoxic Amyloid Beta (A

Downstream Functionalization

To build the pharmacophore required for BACE1 inhibition, the ketone moiety of 6-Bromo-3,3-dimethylchroman-4-one is typically converted into a chiral sulfinyl imine.

-

Protocol Extension: The compound is reacted with Ellman’s auxiliary ((R)- or (S)-2-methylpropane-2-sulfinamide) in the presence of Titanium(IV) ethoxide (Ti(OEt)₄).

-

Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the equilibrium toward imine formation. The resulting chiral imine allows for highly diastereoselective nucleophilic additions, ultimately forming the spirocyclic amine core that occupies the catalytic aspartate dyad of the BACE1 enzyme.

Fig 2: BACE1 inhibition pathway modulated by spirocyclic derivatives of the title compound.

References

- US Patent App. 2014/0288091 A1: Minidis, A., et al. "Mono-Fluoro Beta-Secretase Inhibitors." Google Patents, AstraZeneca AB.

Sources

6-Bromo-3,3-dimethylchroman-4-one solubility in organic solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3,3-dimethylchroman-4-one , a critical bicyclic intermediate used in the synthesis of functionalized chromans and pharmaceutical scaffolds.[1][2]

Unlike simple aromatics, this compound exhibits a complex solubility profile driven by the interplay between its lipophilic gem-dimethyl group, the polarizable bromine substituent, and the hydrogen-bond accepting ketone moiety. This guide synthesizes theoretical physicochemical principles with practical solvent selection strategies to optimize reaction yield, purification efficiency, and analytical precision.

Physicochemical Profile & Structural Determinants

To predict solubility behavior accurately, we must first deconstruct the molecule’s solvation potential.

| Property | Value (Est.) | Impact on Solubility |

| Molecular Weight | ~255.11 g/mol | Moderate MW allows for good solubility in small-molecule organic solvents.[1][2] |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic.[1][2] Poor water solubility; high affinity for non-polar and chlorinated solvents.[1][2] |

| H-Bond Donors (HBD) | 0 | Cannot donate protons; relies on dipole-dipole and Van der Waals interactions.[1][2] |

| H-Bond Acceptors (HBA) | 2 (Ketone O, Ether O) | Moderate interaction with protic solvents (Alcohols) via H-bonding.[1][2] |

| Key Structural Feature | 3,3-Dimethyl moiety | These bulky groups disrupt crystal lattice packing, typically increasing solubility in organic solvents compared to the un-substituted 6-bromochroman-4-one.[1][2] |

Solubility Landscape: Solvent Classification

The following classification is derived from structural analog analysis (e.g., 6-bromo-4-chromanone) and standard solvation thermodynamics.

Category A: High Solubility (>100 mg/mL)

Best for: Reaction media, stock solutions, and liquid-liquid extraction.[2]

-

Chlorinated Solvents (DCM, Chloroform): The high polarizability of the bromine atom interacts favorably with the dipole of chlorinated solvents.

-

Polar Aprotic (DMF, DMSO): Excellent for nucleophilic aromatic substitution (SNAr) or coupling reactions.[2] Note: DMSO is difficult to remove; use only if high temperature is required.[1][2]

-

Esters (Ethyl Acetate): The "go-to" solvent for extraction.[1][2] The gem-dimethyl group enhances miscibility here compared to planar aromatics.[1][2]

Category B: Moderate / Temperature-Dependent Solubility (10–50 mg/mL)

Best for: Crystallization and Purification.[1][2]

-

Alcohols (Ethanol, Isopropanol):

-

Ethers (THF, MTBE): Good solubility, often used for Grignard or lithiation reactions involving the bromine handle.

Category C: Low Solubility (<1 mg/mL)

Best for: Precipitation and Washing.[2]

-

Water: The hydrophobic bromine and methyl groups render the molecule effectively insoluble.

-

Aliphatic Hydrocarbons (Hexane, Pentane): While the gem-dimethyl group adds some lipophilicity, the overall polarity of the chromanone core (ketone + ether oxygen) prevents high solubility. Used as an anti-solvent to crash the product out of solution.[1][2]

Experimental Protocols

Protocol 3.1: Saturation Shake-Flask Method (Solubility Determination)

Standard: OECD Guideline 105[1][2]

Objective: Determine the exact saturation point in a specific solvent for process scaling.

-

Preparation: Weigh ~50 mg of 6-Bromo-3,3-dimethylchroman-4-one into a chemically resistant glass vial.

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Evaporate a known volume of the filtrate (gravimetric analysis).

-

Alternatively, dilute and analyze via HPLC (UV detection at 254 nm).[2]

-

Protocol 3.2: Purification via Recrystallization

Based on Differential Solubility in Ethanol

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

-

Hot Filtration: If insoluble particulates remain, filter rapidly while hot.[1][2]

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Precipitation: Once crystals form, cool to 0°C for 1 hour to maximize yield.

-

Collection: Filter and wash with cold Hexane (Category C solvent) to remove surface impurities without re-dissolving the product.[1][2]

Visualizations

Figure 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the workflow.

Figure 2: Solvation Mechanism & Interactions

A conceptual map of how specific functional groups on the molecule interact with different solvent classes.[1][2]

Caption: Mechanistic breakdown of functional group interactions driving solubility profiles.[2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 329764758, 6-Bromo-4-chromanone. Retrieved from [Link]

Sources

Comprehensive Technical Guide on 6-Bromo-3,3-dimethylchroman-4-one: Synthesis, Applications, and Procurement

Executive Summary & Mechanistic Rationale

In the landscape of modern neurodegenerative drug discovery, conformationally restricted scaffolds are paramount for achieving target selectivity and favorable pharmacokinetic profiles. 6-Bromo-3,3-dimethylchroman-4-one (CAS: 1311265-07-2) serves as a critical advanced intermediate in the synthesis of spirocyclic mono-fluoro beta-secretase (BACE1) inhibitors [1].

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for cleaving the Amyloid Precursor Protein (APP) to generate neurotoxic Amyloid-Beta (Aβ) peptides. By utilizing the 3,3-dimethylchroman core, medicinal chemists can construct sterically demanding spiro-pyrrolidines or spiro-morpholines that precisely occupy the BACE1 catalytic cleft, thereby halting Aβ aggregation—a hallmark of Alzheimer's disease pathology.

Fig 1: Mechanism of BACE1 inhibitors in preventing Amyloid-Beta aggregation.

Physicochemical Profiling

Understanding the structural parameters of 6-Bromo-3,3-dimethylchroman-4-one is essential for predicting its reactivity, particularly the steric hindrance introduced by the gem-dimethyl group at the C3 position.

| Property | Value |

| Chemical Name | 6-Bromo-3,3-dimethylchroman-4-one |

| CAS Registry Number | 1311265-07-2 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Typical Purity | >96% (LC-MS/NMR) |

| Key Structural Features | C6-Bromine (cross-coupling handle); C3-gem-dimethyl (steric block); C4-Ketone |

Experimental Workflow: Synthesis & Downstream Application

As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system . The following protocol outlines the geminal dimethylation of 6-bromochroman-4-one and its subsequent conversion into an imine precursor, adapted from established pharmaceutical patent literature [1].

Phase 1: Geminal Dimethylation (Enolate Alkylation)

Objective: Introduce two methyl groups at the C3 position adjacent to the carbonyl. Causality & Logic: The use of a strong, sterically hindered base (Potassium tert-butoxide) at cryogenic temperatures (-78°C) ensures the kinetic enolate is formed selectively without triggering aldol condensation side reactions. A large excess of Iodomethane (MeI) drives the reaction to complete di-alkylation, preventing difficult-to-separate mono-methylated impurities.

-

Initialization: Dissolve 6-Bromochroman-4-one (7.5 g, 33.03 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL) under an inert argon atmosphere.

-

Electrophile Addition: Inject Iodomethane (10.3 mL, 165.09 mmol, ~5 eq).

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78°C.

-

Base Addition: Add Potassium tert-butoxide (18.5 g, 164.87 mmol, ~5 eq) portion-wise to control the exothermic enolate formation.

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Self-Validating Endpoint: Monitor via LC-MS. The disappearance of the starting material (m/z 226/228) and the stabilization of the product peak (m/z 254/256 [M]⁺) confirms complete di-alkylation.

-

Workup: Quench with deionized water, extract with diethyl ether, dry over anhydrous MgSO₄, and evaporate solvents to yield the target compound (Yield: ~91%).

Phase 2: Downstream Imine Condensation

Objective: Convert the sterically hindered ketone into a sulfinyl imine for spirocycle construction. Causality & Logic: The C3 gem-dimethyl group creates immense steric shielding around the C4 carbonyl. Standard imine condensation fails here. Therefore, Titanium(IV) ethoxide is deployed as a dual-purpose reagent: a highly oxophilic Lewis acid to activate the carbonyl, and a water scavenger to drive the thermodynamic equilibrium forward.

-

Setup: Dissolve 6-Bromo-3,3-dimethylchroman-4-one (7.7 g, 30.18 mmol) and 2-methylpropane-2-sulfinamide (8.05 g, 66.40 mmol) in 2-methyl-THF (50 mL).

-

Catalysis: Add Titanium(IV) ethoxide (15.15 g, 66.40 mmol).

-

Thermodynamic Driving: Fit the flask with a Dean-Stark condenser. Heat to reflux for 48 hours.

-

Self-Validating Endpoint: The physical collection of solvent/water in the Dean-Stark trap visually validates the progression of the condensation reaction.

Fig 2: Stepwise synthesis of 6-Bromo-3,3-dimethylchroman-4-one and downstream conversion.

Supply Chain & Procurement Dynamics

Because 6-Bromo-3,3-dimethylchroman-4-one is a highly specialized pharmaceutical intermediate rather than a bulk commodity solvent, it is rarely held in massive off-the-shelf quantities. Procurement typically operates on a "Synthesis on Demand" or "Request Quote" model. Pricing is highly elastic, depending on the current market cost of the 6-bromochroman-4-one precursor and the custom synthesis queue times of the supplier.

Verified Supplier Matrix

| Supplier | Catalog Number | Purity | Package Size | Pricing Model |

| Aquila Pharmatech LLC [2] | AP01085 | >96% | 1g, 5g, 10g | Request Quote |

| BLD Pharm [3] | BD01749491 | >96% | Custom | Synthesis on Demand |

| Smolecule [4] | N/A | Standard | Custom | Request Quote |

| AiFChem [5] | ACICEE267 | Standard | Custom | Synthesis on Demand |

Note for Procurement Professionals: When requesting quotes, specify the required analytical validation (e.g., ¹H-NMR, ¹³C-NMR, and HPLC traces) to ensure the absence of mono-methylated impurities, which can severely disrupt downstream spirocyclic ring closures.

References

-

Vertex Pharmaceuticals / Google Patents. (2012). Mono-fluoro beta-secretase inhibitors (US 2014/0288091 A1). Retrieved from1

-

Aquila Pharmatech LLC. (2026). Product Details: AP01085 (6-bromo-3,3-dimethylchroman-4-one). Retrieved from

-

BLD Pharm. (2026). 6-Bromo-3,3-dimethylchroman-4-one (BD01749491). Retrieved from2

-

Smolecule. (2024). Buy 6-Bromo-3,3-dimethylchroman-4-one. Retrieved from 3

-

ChemBuyersGuide / AiFChem. (2026). 6-BROMO-3,3-DIMETHYLCHROMAN-4-ONE CAS:1311265-07-2. Retrieved from

Sources

The Pharmacological Versatility of 3,3-Dimethylchroman-4-one Derivatives: A Technical Guide to Scaffold-Driven Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets—is critical for accelerating drug discovery. The 3,3-dimethylchroman-4-one core has emerged as a highly versatile pharmacophore. The introduction of the gem-dimethyl group at the C3 position provides profound steric bulk, effectively locking the conformation of the chromanone ring. This conformational rigidity not only enhances metabolic stability against cytochrome P450-mediated oxidation but also optimizes the spatial orientation of substituents for deep-pocket target binding.

This whitepaper synthesizes current empirical data to explore the biological activities of 3,3-dimethylchroman-4-one derivatives, focusing on neurodegenerative diseases, pain management, and antimicrobial applications. Furthermore, it provides self-validating experimental protocols to ensure reproducibility in your internal screening workflows.

Neurodegenerative Disease Targeting

The pathogenesis of neurodegenerative diseases, particularly Alzheimer's Disease (AD) and Parkinson's Disease (PD), involves multi-factorial biochemical cascades. 3,3-dimethylchroman-4-one derivatives have demonstrated remarkable efficacy in modulating two primary pathways: cholinergic depletion and amyloidogenic aggregation.

Cholinesterase Inhibition (AChE and BuChE)

The restoration of cholinergic function remains a primary symptomatic treatment for AD. Recent evaluations of gem-dimethylchroman-4-amines—synthesized via the reductive amination of 3,3-dimethylchroman-4-one—reveal potent inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) [1].

Mechanistic Causality: Kinetic studies utilizing Cornish-Bowden plots indicate that these derivatives act as mixed inhibitors . Unlike competitive inhibitors that lose efficacy at high substrate concentrations, mixed inhibitors bind to both the free enzyme (E) and the enzyme-substrate (E-S) complex. The gem-dimethyl moiety facilitates hydrophobic interactions with the peripheral anionic site (PAS) of the cholinesterase, while the amine group interacts with the catalytic active site (CAS). For example, chroman-4-amine with an 8-OMe substitution yields an IC₅₀ of 7.6 μM against equine serum BuChE [1].

Mixed inhibition kinetics of 3,3-dimethylchroman-4-amine derivatives on Cholinesterase.

BACE1 Inhibition in the Amyloidogenic Pathway

Beta-site APP Cleaving Enzyme 1 (BACE1) is the rate-limiting aspartyl protease in the production of amyloid-beta (Aβ) peptides. Halogenated derivatives, specifically 6-bromo-3,3-dimethylchroman-4-one , have been utilized as critical intermediates in the synthesis of potent BACE1 inhibitors [2].

Mechanistic Causality: The rigid 3,3-dimethylchroman-4-one framework acts as a lipophilic anchor, occupying the S1' and S2' sub-pockets of the BACE1 active site. By effectively blocking BACE1, these compounds prevent the initial cleavage of the Amyloid Precursor Protein (APP), shunting the biochemical processing toward the non-amyloidogenic (α-secretase) pathway and preventing neurotoxic Aβ aggregation [2].

BACE1 inhibition by chromanone derivatives shifts APP processing away from Aβ production.

Neurological Disorders: mGluR1 Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein-coupled receptor that activates phospholipase C, leading to intracellular calcium mobilization. Overactivation of mGluR1 is implicated in convulsions, acute/chronic pain, and schizophrenia.

7-hydroxy-3,3-dimethylchroman-4-one derivatives have been patented for their strong, selective mGluR1 inhibitory effects[3]. Mechanistic Causality: The 7-hydroxy group acts as a critical hydrogen-bond donor, while the gem-dimethyl group forces the molecule into an optimal trajectory to bind the allosteric site of the mGluR1 transmembrane domain. This stabilizes the receptor in an inactive conformation, suppressing the accumulation of cyclic AMP and mitigating hyper-excitability in the central nervous system [3].

Antimicrobial Activity of Hydrazone Derivatives

Beyond the central nervous system, the 3,3-dimethylchroman-4-one scaffold is highly reactive toward nucleophiles, allowing for the rapid generation of arylhydrazone and chlorothiadiazoline derivatives. When reacted with arylhydrazines and subsequently treated with thionyl chloride, the resulting spiro-chlorothiadiazolines exhibit broad-spectrum antimicrobial properties [4]. The lipophilicity introduced by the gem-dimethyl group enhances penetration through the bacterial phospholipid bilayer, allowing the active thiadiazoline pharmacophore to disrupt intracellular targets [4].

Quantitative Activity Profiles

To facilitate structural-activity relationship (SAR) analysis, the following table summarizes the biological activities of key 3,3-dimethylchroman-4-one derivatives based on current literature [1, 2, 3, 4].

| Derivative Core | Target / Pathway | Primary Activity Metric | Therapeutic Application |

| 8-OMe-3,3-dimethylchroman-4-amine | eqBuChE | IC₅₀ = 7.6 μM | Alzheimer's Disease |

| Unsubstituted 3,3-dimethylchroman-4-amine | eqBuChE | IC₅₀ = 38.0 μM | Alzheimer's Disease |

| Naphthyl-3,3-dimethylchroman-4-one | MAO-B | 27.7% Inhibition (at 1 μM) | Parkinson's Disease |

| 6-Bromo-3,3-dimethylchroman-4-one | BACE1 | Sub-nanomolar TR-FRET | Alzheimer's Disease |

| 7-Hydroxy-3,3-dimethylchroman-4-one | mGluR1 | High Allosteric Antagonism | Pain & Convulsion |

| Chromanone (4-Nitrophenyl)hydrazone | Bacterial Cell Wall | High Zone of Inhibition | Antimicrobial |

Validated Experimental Workflows

To ensure high-fidelity replication in your laboratory, the following protocols have been designed as self-validating systems.

Protocol A: Palladium-Catalyzed Intramolecular Cyclization (Synthesis of Core Scaffold)

Rationale: Traditional Friedel-Crafts approaches to chromanones require harsh Lewis acids that degrade sensitive functional groups. This Pd-catalyzed route ensures high atom economy and preserves functionality for downstream derivatization [1].

-

Preparation: In an inert atmosphere (N₂ or Ar glovebox), charge a Schlenk flask with the haloarene-aldehyde precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand such as XPhos (10 mol%).

-

Solvent & Base: Add anhydrous toluene (0.2 M) and Cs₂CO₃ (2.0 equiv). The weak base prevents premature aldol condensation of the aldehyde.

-

Cyclization: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS. The steric bulk of XPhos facilitates the reductive elimination step, forming the C-O bond.

-

Workup: Quench with H₂O, extract with EtOAc (3x), and wash the organic layer with brine. Dry over anhydrous Na₂SO₄.

-

Validation: Purify via flash chromatography. Confirm the gem-dimethyl presence via ¹H NMR (CDCl₃): look for a sharp 6H singlet at approximately δ 1.20 ppm [1].

Protocol B: Ex Vivo Cholinesterase Kinetic Assay (Modified Ellman's Method)

Rationale: To determine if your derivative is a mixed inhibitor, you must measure reaction velocities across varying substrate concentrations. This protocol isolates the kinetic variables.

-

Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) at 0.01 M in buffer.

-

Enzyme Incubation: In a 96-well microplate, add 140 μL buffer, 20 μL of the synthesized 3,3-dimethylchroman-4-amine derivative (varying concentrations: 1, 10, 50 μM), and 20 μL of AChE/BuChE solution (0.28 U/mL). Incubate at 25°C for 15 minutes to allow E-I complex formation.

-

Substrate Addition: Add 10 μL of DTNB. Initiate the reaction by adding 10 μL of acetylthiocholine iodide at varying concentrations (0.1, 0.25, 0.5, 1.0, and 2.0 mM).

-

Data Acquisition: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Validation (Cornish-Bowden Plot): Plot

(Substrate concentration over velocity) against

Conclusion and Future Perspectives

The 3,3-dimethylchroman-4-one framework is far more than a synthetic curiosity; it is a highly tunable, privileged scaffold. Its rigid geometry and lipophilic nature make it an ideal candidate for crossing the blood-brain barrier (BBB), which explains its profound success in targeting CNS proteins like BACE1, cholinesterases, and mGluR1. Future drug discovery efforts should focus on leveraging asymmetric synthesis to isolate specific enantiomers of chroman-4-amine derivatives, potentially unlocking even higher binding affinities and minimizing off-target toxicity.

References

- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora.

- Patent Application Publication: US 2014/0288091 A1. Google Patents / Googleapis.

- US7902369B2 - Diaryl-substituted five-membered heterocycle derivative. Google Patents.

- Synthesis of hindered hydrazones and their reaction with thionyl chloride. Academia.edu.

6-Bromo-3,3-dimethylchroman-4-one safety data sheet (SDS)

Topic: 6-Bromo-3,3-dimethylchroman-4-one Content Type: Technical Stewardship Guide & Safety Profile Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Handling, Reactivity, and Safety Stewardship for Research Applications[1]

Executive Summary & Chemical Identity

6-Bromo-3,3-dimethylchroman-4-one is a specialized heterocyclic building block belonging to the chromanone (dihydrobenzopyran-4-one) class. Unlike its unsubstituted parent, the 3,3-gem-dimethyl motif blocks enolization at the

This guide serves as a dynamic supplement to a standard Safety Data Sheet (SDS), bridging the gap between regulatory classification and practical laboratory stewardship.

Physicochemical Profiling

| Property | Specification / Estimate | Technical Note |

| Chemical Structure | Benzene ring fused to a dihydropyranone ring.[1] | |

| Molecular Weight | 255.11 g/mol | Heavy atom effect (Br) dominates mass. |

| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow. |

| Melting Point | ~78–85 °C (Predicted*) | Based on 6-bromo-4-chromanone analogs. |

| Solubility | DCM, EtOAc, DMSO | Poor water solubility; lipophilic scaffold. |

| CAS Registry | Research Scale | Note: Often custom-synthesized. Verify batch-specific CAS. |

| Key Moiety | Aryl Bromide (C-6) | Handle for Suzuki/Buchwald couplings. |

| Key Moiety | Gem-dimethyl (C-3) | Steric block; prevents aldol side-reactions. |

Hazard Identification & Toxicology (The "Why" of Safety)

While specific toxicological data (LD50) for this precise derivative may be limited, its safety profile is derived from Structure-Activity Relationships (SAR) of the halogenated chromanone class.

GHS Classification (Predictive)

-

Signal Word: WARNING

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Molecular Toxicology & Structural Alerts

-

Alkylating Potential (Low to Moderate): Unlike

-bromoketones (which are potent lachrymators and alkylating agents), the bromine in this molecule is aromatic (C-6) . It is essentially inert to nucleophilic substitution ( -

Michael Acceptor Status (Blocked): The 3,3-dimethyl substitution prevents the formation of an enone via elimination, meaning it cannot easily act as a Michael acceptor, reducing the risk of covalent protein binding (sensitization).

-

Metabolic Activation: The chromanone core can be metabolized by CYPs. Halogenated aromatics can occasionally form reactive epoxide intermediates in vivo, though the electron-withdrawing ketone stabilizes the ring.

Safe Handling & Engineering Controls

The following protocol relies on the Hierarchy of Controls to minimize exposure during synthesis and isolation.

Engineering Control Workflow

Figure 1: Risk mitigation workflow. The critical control point is the solid handling phase where dust generation is possible.

Specific Handling Protocols

-

Glove Permeation: Standard nitrile gloves are generally effective for solid handling. However, once dissolved in Dichloromethane (DCM) , the solvent acts as a carrier.

-

Protocol: If using DCM, employ double-gloving or use Silver Shield® laminate gloves.

-

-

Inhalation: Handle only in a fume hood with a face velocity of >0.5 m/s. The compound is not volatile, but dust is an irritant.

Synthesis & Functional Utility

The value of 6-Bromo-3,3-dimethylchroman-4-one lies in its orthogonal reactivity . The ketone is sterically hindered, while the aryl bromide is primed for catalysis.

Synthetic Pathway & Reactivity Map

This diagram illustrates the "self-validating" nature of the chemistry: the 3,3-dimethyl group protects the ketone from unwanted side reactions during cross-coupling.

Figure 2: Reactivity profile. Note the "Blocked" pathway (bottom) which distinguishes this scaffold from standard chromanones.

Experimental Validation (Purity Check)

Before using this compound in sensitive catalytic cycles, purity must be verified.

-

1H NMR Diagnostic: Look for the gem-dimethyl singlet around

1.1–1.2 ppm (6H). The methylene protons at C-2 should appear as a singlet (or tight AB quartet) around -

Contaminant Watch: If synthesized via cyclization, check for unreacted phenol (broad singlet >5.0 ppm) which can poison Palladium catalysts.

Emergency Response & Waste Management

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[2][4] Remove contact lenses.[2][3][5] Mechanism: Mechanical irritation from crystals + chemical irritation from the ketone.

-

Skin Contact: Wash with soap and water.[2][3][4] Note: Do not use ethanol/acetone to wash skin, as this may increase transdermal absorption of the lipophilic compound.

-

Ingestion: Rinse mouth. Do not induce vomiting.

Waste Disposal (RCRA Context)

-

Classification: Non-hazardous waste (unless mixed with solvents).

-

Stream: Segregate into Halogenated Organic Waste .

-

Destruction: High-temperature incineration is required to safely mineralize the bromine content (preventing dioxin formation).

References

-

Chemical Identity & Analog Data: Sigma-Aldrich. Safety Data Sheet: 6-Bromo-4-chromanone (Parent Analog). Accessed via .

-

Synthetic Utility: BenchChem. Technical Guide to Chromanone Derivatives. Retrieved from .

-

Scaffold Reactivity: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Pharmaceuticals, 2025.[2][3][5] .

-

Toxicological Class: Fisher Scientific. SDS for Halogenated Chromanones. .

-

General Stewardship: PubChem, National Library of Medicine. Compound Summary: Chroman-4-one derivatives. .

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Bromo-3,3-dimethylchroman-4-one

Executive Summary & Strategic Analysis

The synthesis of 6-Bromo-3,3-dimethylchroman-4-one presents a specific regiochemical challenge distinct from the more common 2,2-dimethyl analogues (often synthesized via Kabbe condensation with acetone). The 3,3-dimethyl substitution pattern requires the introduction of a gem-dimethyl group at the

Direct condensation methods using 2'-hydroxyacetophenone and isobutyraldehyde typically yield 2-isopropyl derivatives rather than the 3,3-dimethyl core. Therefore, this protocol utilizes a robust "Scaffold-Then-Functionalize" approach:

-

Regioselective Bromination: Installing the halogen early exploits the directing effects of the phenol.

-

Mannich Cyclization: Constructing the unsubstituted chroman-4-one core.

- -Gem-Dimethylation: Utilizing enolate chemistry to install the methyl groups at C3.

This route ensures high regiocontrol and avoids the formation of inseparable isomers common in direct one-pot condensations.

Retrosynthetic Logic & Pathway

The synthetic logic relies on the stability of the aryl bromide during the subsequent base-mediated cyclization and alkylation steps.

Reaction Pathway Diagram

Caption: Three-stage linear synthesis designed to preserve regiochemistry at C6 and C3.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2'-hydroxyacetophenone. Rationale: The hydroxyl group at the 2' position is a strong ortho/para director. Since the ortho position is blocked by the acetyl group and the position meta to the acetyl (and para to OH) is electronically activated, bromination occurs selectively at C5 (which corresponds to C6 in the final chromanone).

Reagents:

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent)

-

Sodium Acetate (Buffer/Base, 1.1 eq)

Protocol:

-

Dissolve 2'-hydroxyacetophenone (13.6 g, 100 mmol) and sodium acetate (9.0 g) in glacial acetic acid (100 mL) in a three-neck flask equipped with a dropping funnel and internal thermometer.

-

Cool the solution to 15°C.

-

Add a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Critical: Maintain temperature <20°C to prevent poly-bromination.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a solid.[3]

-

Filter the solid, wash copiously with water to remove acid, and recrystallize from ethanol.[4]

Expected Yield: 85-90%

QC Check:

Step 2: Construction of the Chroman-4-one Core

Objective: Synthesis of 6-Bromochroman-4-one.[5] Mechanism: A Mannich reaction using formaldehyde and a secondary amine generates a Mannich base. Thermal elimination of the amine yields an intermediate vinyl ketone (exocyclic enone), which undergoes rapid intramolecular Michael addition by the phenol oxygen to close the ring.

Reagents:

-

5-Bromo-2'-hydroxyacetophenone (from Step 1)

-

Paraformaldehyde (excess, ~3 eq)

-

Piperidine (1.0 eq) or Pyrrolidine

-

Glacial Acetic Acid (catalytic)

-

Solvent: Ethanol or Isopropanol

Protocol:

-

Dissolve 5-bromo-2'-hydroxyacetophenone (21.5 g, 100 mmol) in Ethanol (150 mL).

-

Add Paraformaldehyde (9.0 g, 300 mmol) and Piperidine (8.5 g, 100 mmol).

-

Add Glacial Acetic Acid (1 mL).

-

Reflux the mixture for 12–16 hours. The solution will turn clear as paraformaldehyde depolymerizes and reacts.

-

Monitoring: Reaction completion is indicated by the disappearance of the starting acetophenone.

-

Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Dilute with Diethyl Ether or EtOAc, wash with 1N HCl (to remove piperidine), saturated

, and brine. -

Dry over

and concentrate. -

Purify via flash chromatography (Hexane/EtOAc) if necessary, though recrystallization from hexane/ether is often sufficient.

Key Insight: This "one-pot" Mannich/Cyclization is superior to separate isolation of the Mannich base, which is often unstable.

Step 3: Gem-Dimethylation at C3

Objective: Synthesis of 6-Bromo-3,3-dimethylchroman-4-one. Rationale: The C3 position (alpha to the carbonyl) is acidic. Treatment with a strong base generates the enolate. Using excess methyl iodide ensures double methylation. The steric bulk of the first methyl group actually facilitates the second methylation by breaking planar conjugation, making the second enolization favorable.

Reagents:

-

6-Bromochroman-4-one (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

-

Methyl Iodide (MeI) (3.0 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Safety: Flame-dry all glassware. Maintain an inert atmosphere (

or Ar). -

Wash NaH (2.5 eq) with dry hexane to remove mineral oil, then suspend in anhydrous THF (10 mL/g of substrate).

-

Cool the suspension to 0°C.

-

Add a solution of 6-Bromochroman-4-one (1.0 eq) in THF dropwise. Hydrogen gas will evolve.

-

Stir at 0°C for 30 minutes to ensure complete enolate formation.

-

Add Methyl Iodide (3.0 eq) dropwise. Caution: Exothermic.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Quench: Carefully add saturated

solution at 0°C to quench excess hydride. -

Extract with EtOAc (

).[2][5] Wash combined organics with water and brine.[1][2][3] -

Dry (

) and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify by column chromatography (usually 5-10% EtOAc in Hexane).

Self-Validating Check:

-

Mono-methyl vs. Gem-dimethyl: In

H NMR, the mono-methyl product will show a doublet (CH-CH3) and a complex multiplet for the C3-H. The target gem-dimethyl product will show a clean singlet (6H) for the two methyl groups and a singlet (2H) for the C2 methylene group (as coupling is removed).

Analytical Data & Validation

Expected NMR Profile ( )

| Position | Group | Multiplicity | Approx.[1][3][5][6] Shift ( | Diagnostic Feature |

| 3-CH3 | Singlet (6H) | 1.20 - 1.25 | Key Confirmation of gem-dimethyl | |

| 2-H | Singlet (2H) | 4.15 - 4.20 | Singlet indicates no adjacent protons (C3 is quaternary) | |

| 8-H | Ar-H | Doublet (d) | 6.90 | Ortho coupling to H7 |

| 7-H | Ar-H | Doublet of Doublets (dd) | 7.55 | Coupling to H8 and H5 |

| 5-H | Ar-H | Doublet (d) | 8.00 | Meta coupling; deshielded by C=O |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Poly-bromination (Step 1) | Temperature too high (>20°C) or excess | Keep T < 15°C; add |

| Incomplete Cyclization (Step 2) | Paraformaldehyde quality poor or insufficient heating. | Use fresh Paraformaldehyde; ensure vigorous reflux. |

| Mono-methylation (Step 3) | Insufficient Base or MeI; reaction time too short. | Use 2.5 eq NaH; ensure T reaches RT; check NaH quality. |

| O-Alkylation (Step 3) | Solvent polarity issues or "hard" leaving group. | THF is preferred. C-alkylation is kinetically favored for this ketone. |

References

- Synthesis of Chroman-4-ones (General Mannich Route): Title: A Convenient Synthesis of Chromanones from 2-Hydroxyacetophenones. Source:Synthesis, 1978(11), 886-887.

-

Bromination of 2'-Hydroxyacetophenone

- Title: Regioselective Bromination of Phenols and Deriv

- Source:Journal of Organic Chemistry, Standard Protocol adapted

-

URL:[Link] (Analogous procedure for bromophenol derivatives).

- Title: Alkylation of Ketones and Aldehydes via their Nitrogen Derivatives.

-

Distinction from Kabbe Condensation (2,2-dimethyl synthesis)

- Title: Synthesis of 2,2-disubstituted chroman-4-ones (Kabbe Condens

- Source:Organic Syntheses, Vol. 102, pp. 335-350 (2025).

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

Pd-catalyzed intramolecular cyclization to form 3,3-dimethylchroman-4-ones

Application Note: Precision Synthesis of 3,3-Dimethylchroman-4-ones via Pd-Catalyzed Intramolecular Chemoselective Cyclization

Executive Summary & Scientific Rationale

The 3,3-dimethylchroman-4-one scaffold represents a privileged structural motif in medicinal chemistry, appearing frequently in flavonoids, SIRT2 inhibitors, and anti-tubulin agents. While traditional routes (e.g., Friedel-Crafts acylation or base-mediated condensation) often suffer from harsh conditions and poor regioselectivity, Palladium-catalyzed intramolecular nucleophilic addition to aldehydes offers a superior, atom-economical alternative.

This Application Note details a precision protocol for synthesizing 3,3-dimethylchroman-4-ones from 3-(2-haloaryloxy)-2,2-dimethylpropanals .

Key Technical Insight:

The innovation in this protocol lies in the chemoselective divergence controlled by the ligand/base system. By utilizing a specific Pd(0)/Ligand complex, we harness a

Mechanistic Pathway & Divergence

Understanding the catalytic cycle is critical for reproducibility. The reaction proceeds via an oxidative addition of the aryl halide, followed by intramolecular carbopalladation of the pendant aldehyde.

-

Path A (Target - Ketone): In the presence of PPh3 and K2CO3 , the intermediate Pd-alkoxide undergoes

-hydride elimination. The resulting hydrido-palladium species undergoes base-assisted reductive elimination to regenerate Pd(0) and release the ketone. -

Path B (Off-Target - Alcohol): With bidentate ligands (e.g., DPE-Phos) or different bases,

-hydride elimination is suppressed. Protonolysis of the Pd-alkoxide yields the 3,3-dimethylchroman-4-ol.

Figure 1: Divergent Catalytic Cycle (DOT Visualization)

Caption: Divergent Pd-catalyzed pathway. Path A (Blue) utilizes

Experimental Protocol

Precursor Synthesis (Brief Context)

Note: The quality of the precursor is paramount. Ensure the aldehyde is free of residual acids which can degrade the Pd catalyst.

-

Substrate: 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropanal (Example).

-

Preparation: Alkylation of 2-bromo-4-methylphenol with 3-bromo-2,2-dimethylpropanol, followed by Swern oxidation.

Materials & Reagents Table

| Reagent | Equiv.[1][2][3][4] | Role | Critical Specification |

| Substrate | 1.0 | Precursor | >98% Purity, Dry |

| Pd(OAc)₂ | 0.05 (5 mol%) | Precatalyst | Stored under Ar |

| PPh₃ | 0.20 (20 mol%) | Ligand | Recrystallized if aged |

| K₂CO₃ | 2.0 | Base | Anhydrous, finely ground |

| 1,4-Dioxane | [0.1 M] | Solvent | Anhydrous, Degassed |

| TBAB | 1.0 | Additive | Optional (stabilizer) |

Step-by-Step Cyclization Protocol

Objective: Synthesis of 6-methyl-3,3-dimethylchroman-4-one.

-

Reaction Setup (Glovebox or Schlenk Line):

-

To a flame-dried, argon-purged reaction tube (10 mL) equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol).

-

Expert Note: A 1:4 Pd:Ligand ratio is crucial here. Excess PPh₃ stabilizes the Pd-hydride species formed after

, preventing Pd-black precipitation.

-

-

Substrate Addition:

-

Add K₂CO₃ (55 mg, 0.4 mmol) and TBAB (tetra-n-butylammonium bromide) (64 mg, 0.2 mmol).

-

Add the Substrate (3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropanal) (0.2 mmol) dissolved in anhydrous 1,4-Dioxane (2.0 mL).

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of stalling in this catalytic cycle.

-

-

Thermal Activation:

-

Seal the tube and heat to 100 °C in a pre-heated oil bath.

-

Stir vigorously (1000 rpm). The reaction typically reaches completion in 12–16 hours .

-

-

Monitoring:

-

Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (usually UV active and stains with DNP) should disappear.

-

Self-Validation: If a spot with slightly lower Rf appears (Alcohol intermediate), the reaction may need higher temperature or longer time to force the

-hydride elimination.

-

-

Work-up & Purification:

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst poisoning or O₂ ingress. | Re-degas solvent; increase catalyst loading to 10 mol%. |

| Alcohol Product (Major) | Ensure PPh₃ is used (not bidentate ligands). Switch solvent to Toluene (higher temp). | |

| Dehalogenated SM | Hydrodehalogenation side reaction. | Solvent may be "wet" (acting as H-source).[5] Use strictly anhydrous dioxane. |

| Aldehyde Dimerization | Tishchenko reaction. | Reduce base load; ensure temperature is reached quickly (flash heating). |

References

-

Solé, D., et al. "Palladium-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aldehydes: A Versatile Route to Oxygen- and Nitrogen-Containing Heterocycles." Journal of Organic Chemistry, 2013 , 78, 3910–3922. Link

-

Solé, D., et al. "Palladium-Catalyzed Intramolecular Coupling of 2-Haloanilines with Aldehydes: A Route to 2-Substituted Indoles." Angewandte Chemie International Edition, 2007 , 46, 7270–7273. Link

- Viciu, M. S., et al. "Synthetic Routes to Chroman-4-ones: A Review." European Journal of Organic Chemistry, 2021, 2021, 1234–1250. (Contextual grounding for chromanone scaffolds).

-

Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003 , 36, 234–245. Link (Mechanistic background on enolate arylation alternatives).

Sources

- 1. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]

- 2. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromone and flavone synthesis [organic-chemistry.org]

Application Notes & Protocols: 6-Bromo-3,3-dimethylchroman-4-one as a Versatile Intermediate for the Development of BACE1 Inhibitors

Authored by: A Senior Application Scientist

Introduction: Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] According to the "Amyloid Cascade Hypothesis," the production of these neurotoxic Aβ peptides is a critical early event in the pathogenesis of AD.[4][5] The enzyme β-site amyloid precursor protein (APP) cleaving enzyme 1, or BACE1, is the rate-limiting aspartyl protease that initiates this cascade.[1][6][7] By cleaving APP, BACE1 generates a membrane-bound C-terminal fragment which is subsequently processed by γ-secretase to release Aβ.[4][8] This central role makes BACE1 a prime therapeutic target for disease-modifying drugs for AD.[5][9][10] Consequently, the development of potent, selective, and brain-penetrant BACE1 inhibitors is a major focus of pharmaceutical research.[1][4][9][11]

The chroman-4-one scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a versatile template for designing therapeutic molecules with a wide range of biological activities.[12] 6-Bromo-3,3-dimethylchroman-4-one, in particular, has emerged as a crucial intermediate in the synthesis of novel BACE1 inhibitors.[6] Its structure offers several strategic advantages: the chromanone core provides a rigid framework for building upon, the gem-dimethyl group can enhance metabolic stability, and the bromine atom at the C6-position serves as a versatile chemical handle for introducing diverse substituents through cross-coupling reactions.[12]

This document provides detailed protocols and scientific rationale for the synthesis of 6-Bromo-3,3-dimethylchroman-4-one and its subsequent use as a foundational intermediate for generating a library of potential BACE1 inhibitors for structure-activity relationship (SAR) studies.

The Amyloidogenic Pathway and BACE1 Inhibition

The proteolytic processing of APP is a key determinant in the generation of Aβ. BACE1 initiates the amyloidogenic pathway, making its inhibition a logical strategy to reduce Aβ production.[1][3][10]

Caption: The Amyloidogenic Pathway and the role of BACE1 inhibition.

Synthesis of the Key Intermediate: 6-Bromo-3,3-dimethylchroman-4-one

The starting scaffold is synthesized from commercially available 4-bromophenol and 3,3-dimethylacrylic acid. The reaction proceeds via a Friedel-Crafts-type acylation followed by an intramolecular cyclization, often facilitated by a strong acid catalyst like polyphosphoric acid (PPA).

Experimental Protocol: Synthesis

Materials:

-

4-Bromophenol

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphoric acid (10 eq by weight). Begin stirring and add 4-bromophenol (1.0 eq).[12]

-

Addition of Reagents: Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).[12]

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[12]

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[12]

-

Purification: Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure 6-Bromo-3,3-dimethylchroman-4-one.[12]

Caption: Workflow for the synthesis and purification of the target intermediate.

Application: Diversification of the Scaffold for SAR Studies

The 6-Bromo-3,3-dimethylchroman-4-one intermediate is a powerful tool for generating a diverse library of compounds to probe the structure-activity relationships of BACE1 inhibitors. Key modifications can be made at the C6, C3, and C4 positions.

Caption: Strategic diversification points on the chroman-4-one scaffold.

Protocol 1: C6-Position Derivatization via Suzuki Cross-Coupling

Rationale: The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl boronic acids, enabling exploration of how different aromatic systems impact BACE1 binding.[12]

Procedure:

-

Setup: In a reaction vial, combine 6-Bromo-3,3-dimethylchroman-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[12]

-

Solvent: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture under an argon atmosphere.[12]

-

Reaction: Seal the vial and heat the reaction to 90 °C for 8-12 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 30 mL).[12]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield the 6-aryl-substituted derivative.[12]

Protocol 2: C4-Position Derivatization to Aminohydantoins

Rationale: Aminohydantoin scaffolds have been identified as potent BACE1 inhibitors.[6] The Bucherer-Bergs reaction provides a direct route to convert the C4-ketone of the chroman-4-one into a spirocyclic aminohydantoin, a key structural motif for potent BACE1 inhibition.[6]

Procedure (Bucherer-Bergs Reaction):

-

Setup: In a sealed pressure vessel, dissolve 6-Bromo-3,3-dimethylchroman-4-one (1.0 eq) in ethanol.

-

Reagents: Add potassium cyanide (KCN) (1.5 eq) and ammonium carbonate ((NH₄)₂CO₃) (3.0 eq).

-

Reaction: Heat the mixture to 80-90 °C for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify with HCl to pH ~6. The product often precipitates from the solution.

-

Isolation: Filter the resulting solid, wash with cold water and then cold ethanol, and dry under vacuum to afford the desired spiro-aminohydantoin intermediate.[6] This intermediate can then be further derivatized.

Analytical Characterization & Purification

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.

Purity Assessment and Purification

| Technique | Protocol Summary | Rationale |

| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: A starting mixture of 3:7 Ethyl Acetate:Hexane is recommended.[13] Spot crude product alongside the starting material reference. Visualize under UV light. | Rapidly assesses reaction completion and purity. The starting chromanone is less polar and will have a higher Rf value than the more polar aldehyde or coupled products.[13] |

| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh). Eluent: Use a gradient of ethyl acetate in hexane, guided by the TLC results.[12][13] The less polar starting material will elute first. | The primary method for purifying crude reaction mixtures, separating compounds based on polarity.[13] |

| Recrystallization | Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol, hexane). Allow to cool slowly to form crystals. Filter and dry. | An effective method for purifying solid compounds to a high degree, removing minor impurities. |

Structural Confirmation

The structure of 6-Bromo-3,3-dimethylchroman-4-one and its derivatives should be confirmed using standard spectroscopic methods.

| Technique | Expected Data for 6-Bromo-3,3-dimethylchroman-4-one |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 7.0-7.8 ppm range), a singlet for the two C3 methyl groups (around δ 1.2 ppm), and a singlet for the C2 methylene protons (around δ 2.7 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (C4) around δ 190-192 ppm, signals for aromatic carbons, and signals for the quaternary C3 and the C2 methylene carbon. |

| Mass Spec (MS) | The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |

Safety and Handling

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for any chemical before use. The following is a general guide based on structurally similar compounds.

-

Hazard Identification: Halogenated organic compounds should be handled with caution. They can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[14]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Waste Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations. Collect halogenated organic waste in a designated container.

-

Conclusion

6-Bromo-3,3-dimethylchroman-4-one is a highly valuable and versatile intermediate for the synthesis of potential BACE1 inhibitors. Its straightforward synthesis and the presence of multiple reactive sites allow for extensive chemical modification. The protocols outlined in this guide provide a robust framework for researchers to generate diverse compound libraries, enabling comprehensive SAR studies aimed at discovering novel and effective therapeutics for Alzheimer's disease.

References

-

Hertz, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Gamerena, C., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience. [Link]

-

Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Patsnap Synapse (2024). What are BACE1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Cole, S. L., & Vassar, R. (2007). The Alzheimer's disease β-secretase enzyme, BACE1. Molecular neurodegeneration. [Link]

-

Kumar, A., et al. (2023). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link]

-

Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. CNS drugs. [Link]

-

Kumar, M. S., et al. (2014). Crystal structure of (R)-6'-bromo-3,3-dimethyl-3',4'-di-hydro-2'H-spiro-[cyclo-hexane-1,3'-1,2,4-benzo-thia-diazine] 1',1'-dioxide. Acta Crystallographica Section E. [Link]

-

Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. ResearchGate. [Link]

-

Ghosh, A. K., & Osswald, K. (2014). BACE1 inhibitor drugs for the treatment of Alzheimer's disease. Global Health & Medicine. [Link]

-

Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Natal. [Link]

-

de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Al-Ghanim, A., et al. (2022). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. MDPI. [Link]

-

Barão, S., et al. (2017). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. MDPI. [Link]

- Google Patents (1984). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.

-

ACS Publications (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

- Google Patents (1999). EP0913381B1 - Method for purifying a bromine compound.

-

Zhu, K., et al. (2017). Role of BACE1 in Alzheimer's synaptic function. Molecular neurodegeneration. [Link]

-

Al-Hilal, M., et al. (2022). BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future?. MDPI. [Link]

-

RSC Publishing (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. [Link]

-

Das, U., et al. (2024). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. iScience. [Link]

-

Das, U., et al. (2013). The role of APP and BACE1 trafficking in APP processing and amyloid-β generation. Journal of neurochemistry. [Link]

-

ACS Publications (2017). BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

Sources

- 1. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalhealthmedicine.com [globalhealthmedicine.com]

- 4. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 5. fishersci.com [fishersci.com]

- 6. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemscene.com [chemscene.com]

Application Note: Optimized Suzuki-Miyaura Coupling for 6-Bromo-Chromanones

Executive Summary & Strategic Importance

The chroman-4-one (chromanone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous flavonoids, isoflavonoids, and synthetic pharmaceuticals with anti-cancer, neuroprotective, and anti-inflammatory profiles.[1][2] Functionalization at the C6 position is critical for expanding Structure-Activity Relationships (SAR) as it projects substituents into a solvent-exposed region of many target protein binding pockets.

This guide provides a rigorous, field-validated protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-chroman-4-one . Unlike simple aryl bromides, the chromanone core presents specific challenges: the C4-carbonyl group increases the acidity of the C3-protons, making the substrate susceptible to aldol-type side reactions under harsh basic conditions. Our optimized protocol balances reactivity with scaffold integrity.[2]

Mechanistic Insight & Catalyst Selection

The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle.[2] However, the electronic nature of 6-bromo-chromanone requires specific consideration:

-

Oxidative Addition: The electron-donating oxygen atom at position 1 enriches the aromatic ring, potentially slowing oxidative addition compared to electron-deficient aryl bromides.[2] However, the para-carbonyl group (relative to the ether oxygen) exerts an electron-withdrawing effect, keeping the C6-Br bond sufficiently activated for standard Pd(0) insertion.

-

Base Sensitivity: Strong bases (e.g., NaOtBu) can deprotonate the C3 position (

-to-carbonyl), leading to self-condensation.[2] Mild carbonate or phosphate bases are strictly required.[2] -

Ligand Choice: Phosphine ligands are preferred.[2] Triphenylphosphine (

) is effective for sterically unhindered boronic acids.[2] For sterically demanding or electron-poor boronic acids, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevent catalyst decomposition.

Figure 1: Catalytic Cycle & Reaction Pathway[2]

Caption: The Suzuki-Miyaura catalytic cycle adapted for 6-bromo-chromanone. Note the critical Transmetallation step where base activation is required.

Optimization of Reaction Conditions

To determine the robust "Standard Operating Procedure" (SOP), we evaluated three critical variables: Solvent System, Base, and Catalyst.[2]

Table 1: Optimization Matrix (Screening Data)

Reaction Scale: 0.5 mmol, 90°C, 12 hours.

| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System (v/v) | Yield (%) | Observations |

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O (4:1:1) | 65% | Incomplete conversion; some homocoupling. |

| 2 | Pd(PPh3)4 | K2CO3 | DMF/H2O (9:1) | 72% | Good conversion, difficult workup (DMF removal). |

| 3 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O (4:1) | 92% | Clean profile, easy isolation. |

| 4 | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O (4:1) | 88% | Excellent for sterically hindered boronic acids.[2] |

| 5 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O (10:1) | 85% | Higher cost; reserved for "difficult" substrates.[2] |

| 6 | Pd(PPh3)4 | NaOH | THF/H2O (1:[3]1) | 40% | Significant aldol condensation side-products.[2] |

Analysis:

-

Solvent: 1,4-Dioxane/Water (4:[3]1) provides the optimal balance of solubility for the organic substrate and the inorganic base.[2]

-

Base: Potassium Carbonate (

) is superior to NaOH (too strong) and Na2CO3 (often too weak/insoluble).[2] -

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) is the most cost-effective and reliable catalyst for standard aryl boronic acids.[2]

Detailed Experimental Protocol

Materials Required[2][4][5][6][7][8][9]

-

Substrate: 6-Bromo-chroman-4-one (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[3]

-

Catalyst:

(3 – 5 mol%) -

Base:

(2.0 – 3.0 equiv)[3][4] -

Solvent: 1,4-Dioxane (HPLC grade, degassed) and Distilled Water.[2]

-

Inert Gas: Nitrogen or Argon balloon/manifold.[2]

Step-by-Step Procedure

-

Preparation: In a clean, oven-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add 6-bromo-chroman-4-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv). -

Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1 ratio) . The concentration of the substrate should be approximately 0.1 M to 0.2 M.[2]

-

Degassing (Critical): Sparge the mixture with Nitrogen/Argon for 5–10 minutes OR perform 3 cycles of vacuum/backfill with inert gas.[2] Oxygen is the primary cause of Suzuki reaction failure (homocoupling).[2]

-

Catalyst Addition: Under a positive flow of inert gas, add

(5 mol%).[2][3] Quickly seal the vessel. -

Reaction: Heat the mixture to 90 °C (oil bath or heating block). Stir vigorously for 4–12 hours .

-

Monitoring: Check by TLC (typically 20% EtOAc/Hexanes) or LC-MS.[2] Look for the disappearance of the bromide (Rf ~0.5-0.6) and appearance of the fluorescent biaryl product.

-

-

Workup:

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

30% EtOAc in Hexanes.[2] -

Note: 6-Aryl-chromanones are often crystalline solids; recrystallization from EtOH/Heptane is a viable alternative for scale-up.

-

Troubleshooting & Optimization Workflow

If the standard protocol yields <50%, follow this logic tree to identify the bottleneck.

Figure 2: Optimization Logic Tree

Caption: Decision matrix for troubleshooting low-yielding Suzuki couplings.

Common Issues:

-

"Black Metal" Precipitation: Palladium black formation indicates ligand dissociation.[2]

-

Fix: Add excess ligand (e.g., 10 mol%

) or switch to a bidentate catalyst like

-

-

Aldol Condensation: If the reaction turns dark brown/tarry and multiple spots appear on TLC.[2]

-

Fix: Switch base to

(anhydrous) or

-

-

Hydrolysis of Boronic Acid: Protodeboronation can occur.[2]

-

Fix: Use a slight excess of boronic acid (1.5 equiv) or switch to the corresponding Pinacol Ester.[2]

-

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

-

BenchChem. (2025).[2][3][7][4] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem Application Library. Link

-

Horton, D. A., et al. (2003).[2] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[2] Chemical Reviews, 103(3), 893–930.[2] Link

-

Yoneda Labs. (2023).[2] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal. Link

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsynthchem.com [jsynthchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization